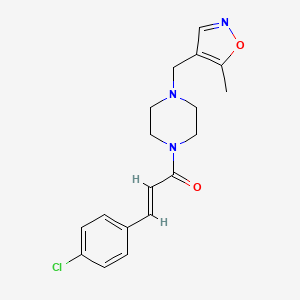

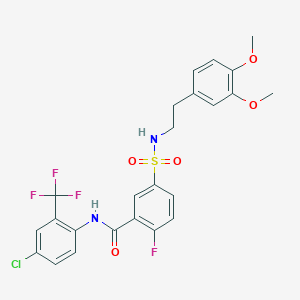

![molecular formula C19H19N3O3S2 B2507938 methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 315711-39-8](/img/structure/B2507938.png)

methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The papers provided discuss the synthesis and properties of related heterocyclic compounds, which may offer insights into the synthesis and characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and conditions. For example, a one-pot three-component synthesis using CaCl2 in refluxing EtOH was employed to synthesize a derivative of dihydropyrimidin-2(1H)-thione with potential antimicrobial and anti-inflammatory properties . Another synthesis route involved the treatment of acetohydrazide with carbon disulfide and potassium hydroxide in ethanol to yield triazolopyrimidine derivatives . These methods suggest that the synthesis of the compound of interest may also involve multi-component reactions and specific conditions to achieve the desired heterocyclic framework.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically confirmed using analytical and spectral data, including IR, NMR, and MS . These techniques would be essential in determining the structure of the compound of interest, ensuring that the desired molecular framework has been achieved and that any functional groups are correctly positioned.

Chemical Reactions Analysis

The reactivity of similar compounds includes the formation of various derivatives through reactions with different reagents. For instance, the transformation of pyrimidinyl derivatives into amide derivatives by reaction with chloroacetamides , and the cyclization of carbonic acid salts to yield tricyclic and tetracyclic compounds . These reactions indicate that the compound of interest may also undergo transformations to yield a variety of derivatives, which could be explored for their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and stability, are influenced by their molecular structure. The presence of different substituents and heteroatoms can significantly affect these properties. The papers provided do not directly discuss the physical and chemical properties of the compounds synthesized, but such properties are typically investigated using standard laboratory techniques and can provide valuable information for the development of pharmaceutical agents .

Scientific Research Applications

Synthesis and Chemical Transformations

- The synthesis of thieno[2,3-d]pyrimidines and related heterocycles involves complex chemical reactions that lead to compounds with potential biological activities. For instance, the reaction of certain pyridine derivatives with triethyl orthoformate or nitrous acid produces pyrimidinones and triazinones, which are precursors for further chemical transformations (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Additionally, microwave irradiation has been used to synthesize thieno[2,3-d]pyrimidines, showcasing the diverse methodologies for creating these compounds and their derivatives (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Antimicrobial Activities

- Some thieno[2,3-d]pyrimidines derivatives have been evaluated for their antimicrobial properties, suggesting their potential use as antimicrobial agents. For example, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and showed promising in vitro antimicrobial activities (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).

Chemical Properties and Reactivity

- Quantum chemical studies on thieno[2,3-d]pyrimidin-4-ones and their carboxylic acids and esters have explored the peculiarities of their reactions with nitrating agents, providing insights into the electronic structures, molecular geometries, and reaction mechanisms. These studies help understand the factors governing the direction and probability of such reactions, which is crucial for designing new compounds with desired properties (Mamarakhmonov, Belen’kii, Chuvylkin, & Asqarov, 2016).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are prevalent moieties in various alkaloids, play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

It’s known that indole derivatives interact with various biological targets, leading to changes in cellular function

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interactions with different biological targets. Indole derivatives are known to show various biologically vital properties

Result of Action

It’s known that indole derivatives can have various effects on cells, including potential anti-cancer, antimicrobial, and other therapeutic effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2,4-dimethyl-5-[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-9-14(19(24)25-3)10(2)22-16(9)12(23)7-26-17-15-11-5-4-6-13(11)27-18(15)21-8-20-17/h8,22H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCDIMHZCHPESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

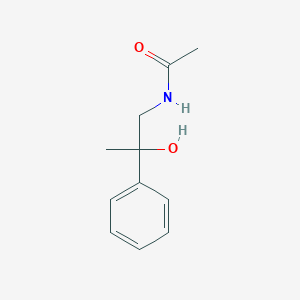

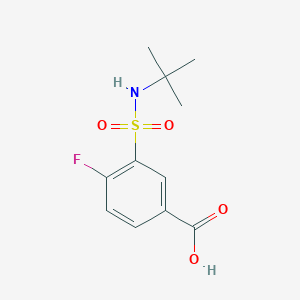

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

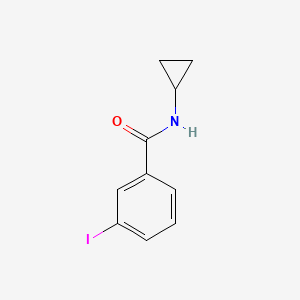

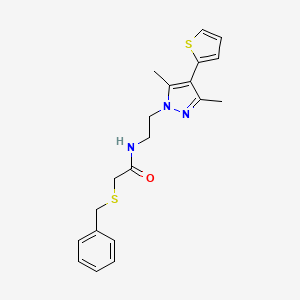

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

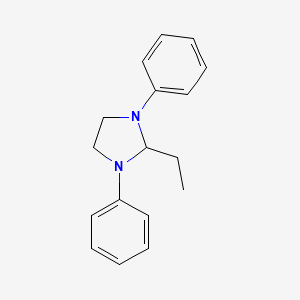

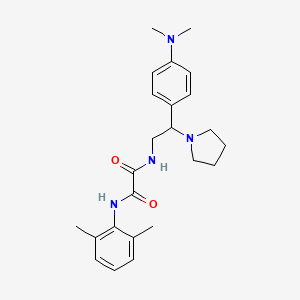

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)

![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)

![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)

![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate](/img/structure/B2507872.png)